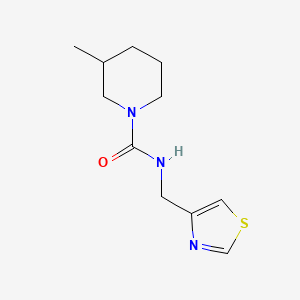
2-cyclopropyl-N-(2-methylpentan-2-yl)-1,3-dioxoisoindole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-cyclopropyl-N-(2-methylpentan-2-yl)-1,3-dioxoisoindole-5-carboxamide, also known as CPI-613, is a novel anticancer drug that has shown promising results in preclinical studies. CPI-613 is a small molecule that selectively targets cancer cells by inhibiting mitochondrial metabolism, which is essential for cancer cell survival.
Wirkmechanismus
The mechanism of action of 2-cyclopropyl-N-(2-methylpentan-2-yl)-1,3-dioxoisoindole-5-carboxamide involves the inhibition of mitochondrial metabolism by targeting two key enzymes, pyruvate dehydrogenase and alpha-ketoglutarate dehydrogenase. These enzymes are essential for the production of ATP, the energy currency of the cell. By inhibiting these enzymes, this compound disrupts the energy production in cancer cells, leading to their death.
Biochemical and Physiological Effects
This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells by disrupting their mitochondrial metabolism. This compound has also been shown to inhibit cancer cell migration and invasion, which are essential processes for cancer metastasis. This compound has been shown to have minimal toxicity to normal cells and tissues, making it a promising candidate for cancer therapy.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-cyclopropyl-N-(2-methylpentan-2-yl)-1,3-dioxoisoindole-5-carboxamide in lab experiments include its selectivity for cancer cells, its ability to enhance the efficacy of chemotherapy and radiation therapy, and its minimal toxicity to normal cells and tissues. The limitations of using this compound in lab experiments include its low yield in the synthesis process, its limited solubility in water, and its high cost.
Zukünftige Richtungen
There are several future directions for research on 2-cyclopropyl-N-(2-methylpentan-2-yl)-1,3-dioxoisoindole-5-carboxamide. One direction is to optimize the synthesis process to increase the yield and reduce the cost of the drug. Another direction is to study the efficacy of this compound in clinical trials for various types of cancer. Further research is also needed to understand the mechanism of action of this compound in more detail and to identify potential biomarkers for patient selection and monitoring. Finally, there is a need to explore the potential of combining this compound with other anticancer drugs to enhance its efficacy and overcome drug resistance.
Conclusion
In conclusion, this compound is a promising anticancer drug that selectively targets cancer cells by inhibiting mitochondrial metabolism. This compound has shown promising results in preclinical studies and has the potential to enhance the efficacy of chemotherapy and radiation therapy. Further research is needed to optimize the synthesis process, study the efficacy of this compound in clinical trials, and explore its potential in combination with other anticancer drugs.
Synthesemethoden
The synthesis of 2-cyclopropyl-N-(2-methylpentan-2-yl)-1,3-dioxoisoindole-5-carboxamide involves a multi-step process that includes the reaction of 2-methylpentan-2-ol with cyclopropanecarboxylic acid, followed by the reaction of the resulting ester with phthalic anhydride. The final step involves the reaction of the resulting phthalimide with ammonia in the presence of palladium on carbon catalyst. The yield of the synthesis process is around 30%.
Wissenschaftliche Forschungsanwendungen
2-cyclopropyl-N-(2-methylpentan-2-yl)-1,3-dioxoisoindole-5-carboxamide has been extensively studied in preclinical models of various types of cancer, including pancreatic cancer, leukemia, lymphoma, and lung cancer. This compound has shown promising results in inhibiting cancer cell growth and inducing cancer cell death in these models. This compound has also been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical studies.
Eigenschaften
IUPAC Name |
2-cyclopropyl-N-(2-methylpentan-2-yl)-1,3-dioxoisoindole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3/c1-4-9-18(2,3)19-15(21)11-5-8-13-14(10-11)17(23)20(16(13)22)12-6-7-12/h5,8,10,12H,4,6-7,9H2,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANGCHYXLRAHXDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)(C)NC(=O)C1=CC2=C(C=C1)C(=O)N(C2=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[3-Phenyl-2-(thiophene-2-carbonylamino)propanoyl]morpholine-2-carboxamide](/img/structure/B7542748.png)
![N'-(quinoline-8-carbonyl)-4-azatricyclo[4.3.1.13,8]undecane-4-carbohydrazide](/img/structure/B7542753.png)
![1-[1-(2-Methoxyphenyl)piperidin-4-yl]-3-(2-methylsulfonylethyl)urea](/img/structure/B7542764.png)
![7-methoxy-N-[4-(5-methyl-1H-1,2,4-triazol-3-yl)phenyl]-3,4-dihydro-2H-chromene-3-carboxamide](/img/structure/B7542771.png)
![1-benzyl-N-[2-(3-fluoroanilino)-2-oxoethyl]piperidine-4-carboxamide](/img/structure/B7542777.png)
![1-[1-(1-Methylpiperidin-4-yl)piperidin-4-yl]-3-[2-(1,3-thiazol-2-yl)ethyl]urea](/img/structure/B7542779.png)
![2-(1-Benzofuran-2-yl)imidazo[2,1-a]phthalazin-6-amine](/img/structure/B7542790.png)


![N-propyl-1-[3-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)propanoyl]piperidine-3-carboxamide](/img/structure/B7542811.png)

![1-(imidazo[1,2-a]pyridine-2-carbonyl)-N-propylpiperidine-3-carboxamide](/img/structure/B7542837.png)
![N-(2-methoxy-5-methylphenyl)-4-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]-4-oxobutanamide](/img/structure/B7542843.png)